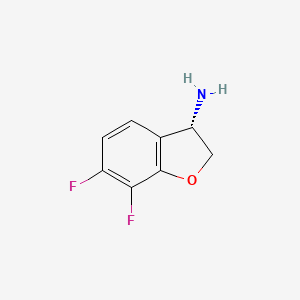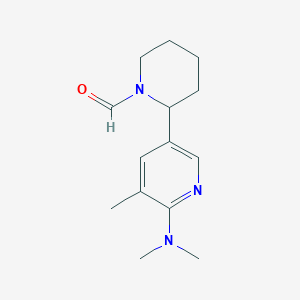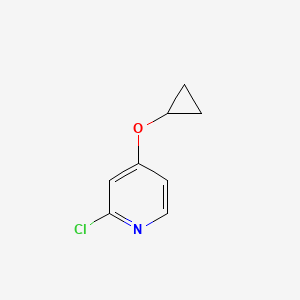
5-(3-(Tert-butyl)-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Tert-butyl)-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine is a heterocyclic compound that features both oxadiazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Tert-butyl)-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine typically involves the formation of the oxadiazole and thiazole rings through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Tert-butyl)-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(3-(Tert-butyl)-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(3-(Tert-butyl)-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines: Similar in having a tert-butyl group and heterocyclic structure.
tert-Butyloxycarbonyl-protected amino acids: Share the tert-butyl group and are used in peptide synthesis.
Uniqueness
5-(3-(Tert-butyl)-1,2,4-oxadiazol-5-YL)-4-methylthiazol-2-amine is unique due to its combination of oxadiazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and provides a versatile platform for various applications.
Properties
CAS No. |
1292300-96-9 |
|---|---|
Molecular Formula |
C10H14N4OS |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H14N4OS/c1-5-6(16-9(11)12-5)7-13-8(14-15-7)10(2,3)4/h1-4H3,(H2,11,12) |
InChI Key |
XTPAXYQTXMQGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NO2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


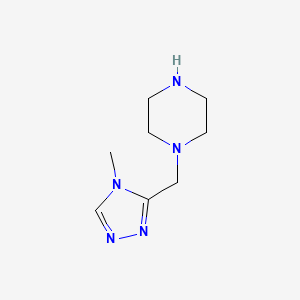
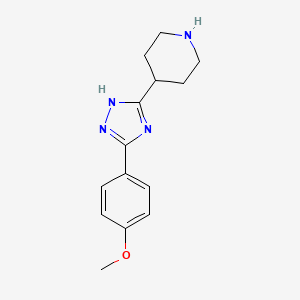
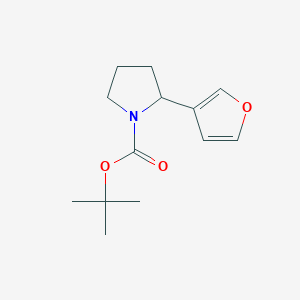

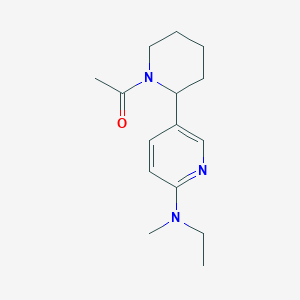
![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
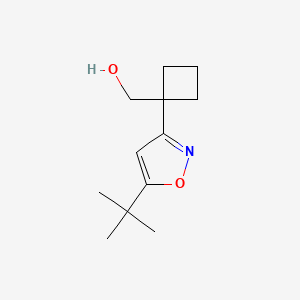
![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
